molecular formula C23H25ClN4O3 B10980202 6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide

Cat. No.: B10980202
M. Wt: 440.9 g/mol
InChI Key: HHRHLKFYGCHJGF-UHFFFAOYSA-N
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Description

6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound belongs to the beta-carboline family, known for their diverse biological activities, including anti-cancer, anti-inflammatory, and neuroprotective properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide typically involves multiple steps:

    Formation of the Beta-Carboline Core: The beta-carboline core can be synthesized through the Pictet-Spengler reaction, where tryptamine reacts with an aldehyde or ketone under acidic conditions.

    Amidation: The carboxamide group is introduced by reacting the carboxylic acid derivative of the beta-carboline with an amine, such as 2-methoxybenzylamine, under dehydrating conditions using agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the Pictet-Spengler reaction and automated systems for chlorination and amidation steps to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group in the oxopropyl chain can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes from the methoxybenzyl group.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Formation of various substituted beta-carboline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules

Biology

Biologically, 6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide has shown promise in preliminary studies for its anti-cancer properties. It can induce apoptosis in cancer cells by interacting with specific molecular targets.

Medicine

In medicine, this compound is being investigated for its neuroprotective effects. It has the potential to protect neurons from oxidative stress and inflammation, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s.

Industry

Industrially, this compound can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable intermediate in the synthesis of various active ingredients.

Mechanism of Action

The mechanism of action of 6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its anti-cancer activity is mediated through the inhibition of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells. Its neuroprotective effects are attributed to its ability to scavenge free radicals and modulate inflammatory pathways.

Comparison with Similar Compounds

Similar Compounds

    Harmine: Another beta-carboline derivative with anti-cancer and neuroprotective properties.

    Harmaline: Known for its psychoactive effects and potential therapeutic applications.

    Tetrahydro-beta-carboline: A simpler analog with various biological activities.

Uniqueness

6-chloro-N-{3-[(2-methoxybenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 6-chloro and 2-methoxybenzyl groups enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25ClN4O3

Molecular Weight

440.9 g/mol

IUPAC Name

6-chloro-N-[3-[(2-methoxyphenyl)methylamino]-3-oxopropyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole-2-carboxamide

InChI

InChI=1S/C23H25ClN4O3/c1-31-21-5-3-2-4-15(21)13-26-22(29)8-10-25-23(30)28-11-9-17-18-12-16(24)6-7-19(18)27-20(17)14-28/h2-7,12,27H,8-11,13-14H2,1H3,(H,25,30)(H,26,29)

InChI Key

HHRHLKFYGCHJGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCNC(=O)N2CCC3=C(C2)NC4=C3C=C(C=C4)Cl

Origin of Product

United States

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